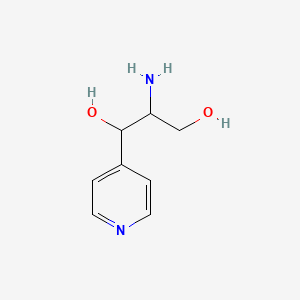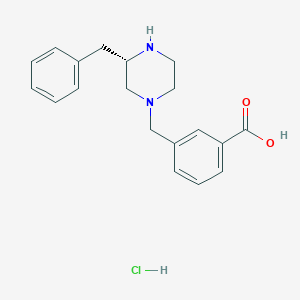
2-Amino-1-(pyridin-4-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(pyridin-4-yl)propane-1,3-diol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of propane-1,3-diol, featuring an amino group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol typically involves the reaction of pyridine derivatives with appropriate diol intermediates. One common method includes the chemo-selective reaction of the amino group with electrophiles to form functional diol intermediates, which are then cyclized to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation and reduction processes. For example, the reduction of 5-oxime-1,3-dioxane to 5-amino-1,3-dioxane, followed by hydrolysis, can yield this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include electrophiles for substitution reactions and reducing agents for reduction reactions. Conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include functionalized diol intermediates and cyclic carbonate monomers, which can be further polymerized to produce well-defined homopolymers and copolymers .
Scientific Research Applications
2-Amino-1-(pyridin-4-yl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol involves its interaction with molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, which can influence its reactivity and functionality in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: This compound features a nitrophenyl group instead of a pyridinyl group.
2-Amino-1,3-propanediol: A simpler compound without the pyridinyl group, used as an intermediate in various chemical syntheses.
Uniqueness
2-Amino-1-(pyridin-4-yl)propane-1,3-diol is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized polymers and pharmaceutical intermediates .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-1-pyridin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H12N2O2/c9-7(5-11)8(12)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5,9H2 |
InChI Key |
DHSFKBJUZBNXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-((3AR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13651197.png)







